molecular formula C9H10N2OS B3317562 3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one CAS No. 96346-81-5

3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

Cat. No. B3317562
CAS RN: 96346-81-5
M. Wt: 194.26 g/mol
InChI Key: CVTKHBONQJBXKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, also known as benzothiazepine, is a heterocyclic compound that has been widely studied for its potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzene ring fused with a thiazepine ring and an amino group attached to the benzene ring. In

Mechanism Of Action

The mechanism of action of 3-Amino-2,3-dihydro-1,5-3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-onein-4(5H)-one is primarily related to its ability to modulate calcium channels. Benzothiazepines have been shown to block L-type calcium channels, which are involved in the regulation of cardiac muscle contraction and neurotransmitter release. Additionally, 3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-oneines have been shown to modulate other types of calcium channels, including T-type and N-type calcium channels, which are involved in various physiological processes.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-Amino-2,3-dihydro-1,5-3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-onein-4(5H)-one are diverse and depend on the specific application of the compound. In general, 3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-oneines have been shown to modulate calcium signaling, which can affect various physiological processes, including muscle contraction, neurotransmitter release, and gene expression. Additionally, 3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-oneines have been shown to exhibit antioxidant and anti-inflammatory properties, which may be useful in the treatment of various diseases, including cancer and neurodegenerative disorders.

Advantages And Limitations For Lab Experiments

The advantages of using 3-Amino-2,3-dihydro-1,5-3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-onein-4(5H)-one in lab experiments include its high purity, stability, and availability. Additionally, the compound has been extensively studied, and its properties and effects are well-characterized. However, one of the main limitations of using 3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-oneines in lab experiments is their potential toxicity, which can vary depending on the specific derivative and the dose used.

Future Directions

There are many potential future directions for the study of 3-Amino-2,3-dihydro-1,5-3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-onein-4(5H)-one. One promising area of research is the development of new 3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-oneine derivatives with improved pharmacological properties, including increased potency and selectivity. Additionally, the potential neuroprotective effects of 3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-oneines warrant further investigation, particularly in the context of neurodegenerative diseases. Finally, the use of 3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-oneines as potential anticancer agents is an area of research that is ripe for further exploration, particularly in the development of combination therapies that target multiple pathways involved in cancer growth and progression.
In conclusion, 3-Amino-2,3-dihydro-1,5-3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-onein-4(5H)-one is a heterocyclic compound that has been extensively studied for its potential applications in various fields of scientific research. The compound has been shown to exhibit diverse biochemical and physiological effects, primarily related to its ability to modulate calcium channels. While there are limitations to using 3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-oneines in lab experiments, the potential benefits of studying these compounds are numerous, and future research in this area is likely to yield significant insights into the development of new drugs and therapies for a variety of diseases.

Scientific Research Applications

3-Amino-2,3-dihydro-1,5-3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-onein-4(5H)-one has been studied extensively for its potential applications in various fields of scientific research. One of the most promising areas of research is the development of new drugs for the treatment of various diseases, including cancer, cardiovascular diseases, and neurological disorders. Benzothiazepine derivatives have been shown to exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, 3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-oneines have been investigated as potential therapeutic agents for the treatment of cardiovascular diseases, such as hypertension and arrhythmia, due to their ability to modulate calcium channels. Furthermore, 3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-oneines have been studied for their potential neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.

properties

IUPAC Name

3-amino-3,5-dihydro-2H-1,5-benzothiazepin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c10-6-5-13-8-4-2-1-3-7(8)11-9(6)12/h1-4,6H,5,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVTKHBONQJBXKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC2=CC=CC=C2S1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

Synthesis routes and methods I

Procedure details

1.0 g of 3-benzyloxycarbonylamino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one was dissolved in 20 ml of methanol and then hydrogenated at atmospheric pressure in the presence of 50 mg of 5% palladium-carbon. Thus, there was obtained the desired compound, or 3-amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one.
Name
3-benzyloxycarbonylamino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
50 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

14 ml of a 25% solution of hydrogen bromide in acetic acid was added to 3.0 g of 3-benzyloxycarbonylamino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one and the resulting mixture was stirred at room temperature for an hour. After the addition of ether, the precipitated crystals were separated by filtration to obtain 2.45 g of the hydrobroxide of the desired compound, or 3-amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one. Its melting point was 290° C. or above.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-benzyloxycarbonylamino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
Reactant of Route 2
3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
Reactant of Route 3
3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
Reactant of Route 4
3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
Reactant of Route 5
3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
Reactant of Route 6
3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.